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Application Notes and Protocols for C18G Peptide in Antimicrobial Susceptibility Testing

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The **C18G** peptide is a synthetic antimicrobial peptide (AMP) derived from the C-terminal 13 amino acids of human platelet factor IV.[1][2] It has been modified to enhance its antimicrobial efficacy, demonstrating broad-spectrum activity against a variety of Gram-positive and Gramnegative bacteria.[1][3] **C18G** exhibits high selectivity for bacterial cells over host cells, coupled with generally low host cell toxicity.[1][3] The peptide's primary sequence is rich in lysine and leucine residues, contributing to its cationic nature and hydrophobicity, respectively.[1] In a membrane-mimetic environment, **C18G** adopts a facially amphiphilic α -helical structure, which is crucial for its antimicrobial action.[1][2] Its mechanism of action is primarily attributed to the disruption of bacterial cell membranes.[1][2][4]

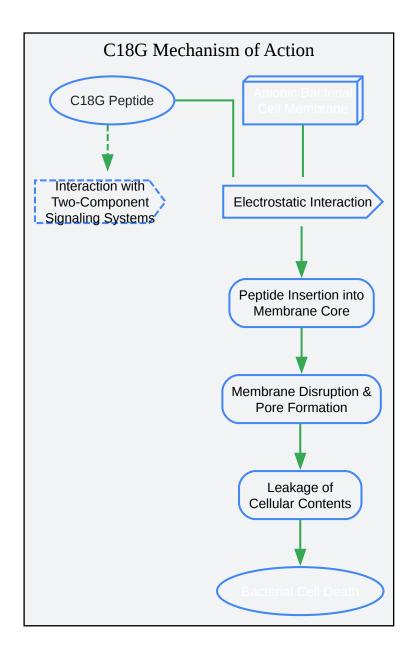
These application notes provide detailed protocols for conducting antimicrobial susceptibility testing using the **C18G** peptide, including methods for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics.

Mechanism of Action

The antimicrobial activity of **C18G** is initiated by electrostatic interactions between the cationic peptide and the anionic components of the bacterial cell surface.[2] Following this initial binding, the peptide's hydrophobic face partitions into the lipid bilayer core. This insertion disrupts the lipid packing, leading to the formation of transient pores and subsequent leakage



of cellular contents, ultimately resulting in cell death.[1] Beyond direct membrane disruption, **C18G** has also been found to interact with and modulate several two-component signaling systems in bacteria, suggesting a multi-faceted mechanism of action.[1][5]



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Caption: Proposed mechanism of action for the C18G peptide.

Data Presentation



The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of **C18G** and its variants against various bacterial strains as reported in the literature.

Peptide	Bacterial Strain	MIC (μM)	МВС (µМ)	Reference
C18G (Parent)	E. coli	8	16	[1]
S. aureus	4	8	[1]	
B. subtilis	4	8	[1]	
P. aeruginosa	16	32	[1]	
C18G-Arg	E. coli	8	16	[1]
S. aureus	4	8	[1]	
B. subtilis	4	8	[1]	
P. aeruginosa	16	32	[1]	
C18G-Orn	E. coli	8	16	[1]
S. aureus	4	8	[1]	
B. subtilis	4	8	[1]	
P. aeruginosa	16	32	[1]	
C18G-His	E. coli	8	>64	[1]
S. aureus	>64	>64	[1]	
B. subtilis	8	32	[1]	
P. aeruginosa	>64	>64	[1]	
C18G-Dap	E. coli	16	32	[1]
S. aureus	16	32	[1]	
B. subtilis	4	8	[1]	
P. aeruginosa	16	32	[1]	

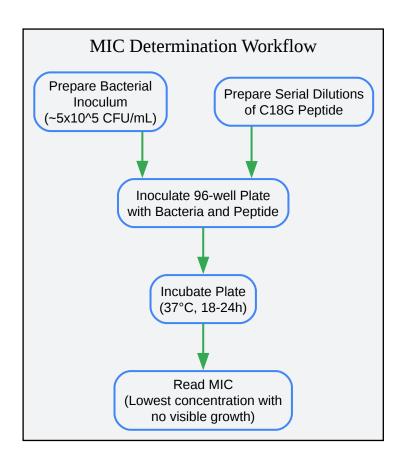


Note: The activity of **C18G** and its analogs can be influenced by the specific amino acid substitutions. For instance, replacing lysine with histidine (**C18G**-His) has been shown to dramatically reduce antimicrobial activity against most strains tested.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method and has been adapted for cationic antimicrobial peptides.[6][7][8]



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Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Materials:

Methodological & Application





- C18G peptide stock solution
- Mueller-Hinton Broth (MHB)[6]
- Sterile 96-well polypropylene microtiter plates[6]
- Bacterial strains of interest
- 0.01% acetic acid with 0.2% bovine serum albumin (BSA)[6]
- Spectrophotometer
- Incubator

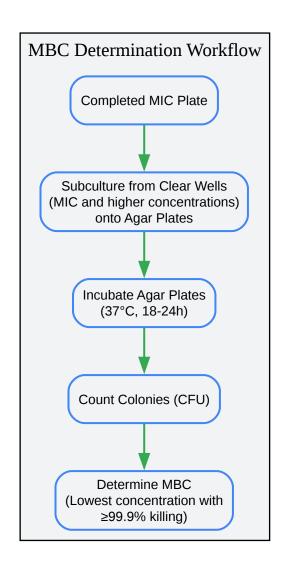
Procedure:

- Preparation of Bacterial Inoculum: a. Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate overnight at 37°C with shaking.[6] b. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[8][9] This can be standardized by adjusting the optical density (OD) at 600 nm.
- Preparation of C18G Peptide Dilutions: a. Prepare a stock solution of C18G peptide. To prevent peptide loss due to binding to plastic, it is recommended to prepare dilutions in polypropylene tubes using a solution of 0.01% acetic acid containing 0.2% BSA.[6] b. Perform two-fold serial dilutions of the C18G peptide in the 96-well polypropylene plate to achieve a range of desired concentrations. Each well should contain 50 μL of the peptide solution at twice the final desired concentration.
- Inoculation and Incubation: a. Add 50 μL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 μL.[10] b. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only) on each plate.[11] c. Incubate the plate at 37°C for 18-24 hours.[6][8]
- Determination of MIC: a. Following incubation, visually inspect the wells for turbidity. The
 MIC is defined as the lowest concentration of C18G that completely inhibits visible growth of
 the bacteria.[7][10]



Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a follow-up to the MIC assay to ascertain the concentration of the peptide that results in bacterial death.[12][13]



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Caption: Workflow for Minimum Bactericidal Concentration (MBC) assay.

Materials:

Completed MIC plate from Protocol 1



- Mueller-Hinton Agar (MHA) plates
- Sterile pipette tips and spreader

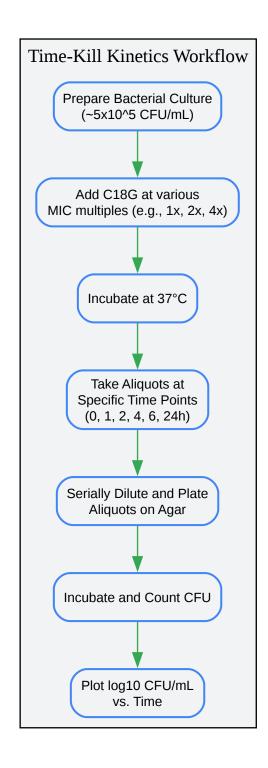
Procedure:

- From the wells of the completed MIC plate that show no visible growth (i.e., the MIC well and wells with higher concentrations), take a 10-20 μL aliquot.[12][14]
- Spot-plate or spread the aliquot onto a fresh MHA plate.
- Incubate the MHA plates at 37°C for 18-24 hours.
- Following incubation, count the number of colonies on each plate.
- The MBC is defined as the lowest concentration of C18G that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[13][14][15] C18G is generally considered bactericidal if the MBC is no more than four times the MIC.[13]

Protocol 3: Time-Kill Kinetics Assay

This assay provides insight into the rate at which **C18G** kills a bacterial population over time. [16][17]





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Caption: Workflow for Time-Kill Kinetics Assay.

Materials:

• C18G peptide



- Bacterial strains of interest
- MHB and MHA plates
- Sterile tubes or flasks
- Shaking incubator

Procedure:

- Prepare a bacterial suspension in MHB to a concentration of approximately 5 x 10⁵
 CFU/mL, as described in the MIC protocol.[16]
- Add C18G peptide to separate tubes of the bacterial suspension to achieve final concentrations that are multiples of the predetermined MIC (e.g., 1x, 2x, and 4x MIC).[16]
 [18] Include a growth control without any peptide.
- Incubate the cultures at 37°C with shaking.
- At designated time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each culture tube.[18][19]
- Perform serial dilutions of each aliquot in sterile saline or PBS.
- Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.
- Count the viable colonies (CFU) on the plates and calculate the CFU/mL for each time point.
- Plot the log10 CFU/mL against time for each C18G concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[17]

Conclusion

The **C18G** peptide represents a promising candidate for the development of new antimicrobial agents. The protocols outlined in these application notes provide a standardized framework for researchers to evaluate the antimicrobial susceptibility of various bacterial strains to **C18G**. Adherence to these detailed methodologies will ensure the generation of reliable and



comparable data, which is essential for advancing the preclinical development of this and other antimicrobial peptides.

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